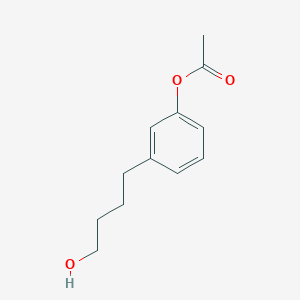![molecular formula C12H16BrNO3 B8320941 tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate](/img/structure/B8320941.png)
tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 3-bromo-5-(hydroxymethyl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction Reactions: The carbamate group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the hydroxymethyl group.
Reduction Reactions: Products include amines resulting from the reduction of the carbamate group.
Scientific Research Applications
Chemistry: tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the binding sites of enzymes and receptors.
Medicine: this compound has potential applications in the development of new drugs. Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic activation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and hydroxymethyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bromine and hydroxymethyl groups.
tert-Butyl [3-hydroxyphenyl]carbamate: Similar but lacks the bromine atom.
tert-Butyl [3-bromo-5-methylphenyl]carbamate: Similar but has a methyl group instead of a hydroxymethyl group.
Uniqueness: tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate is unique due to the presence of both bromine and hydroxymethyl groups on the phenyl ring. These functional groups confer distinct chemical reactivity and biological activity, making this compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-10-5-8(7-15)4-9(13)6-10/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
LCCRMGZDEGFRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CO)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8320888.png)










